

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of BMS-903452

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Compound of Interest

Compound Name: BMS-903452

Cat. No.: B606266

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Abstract

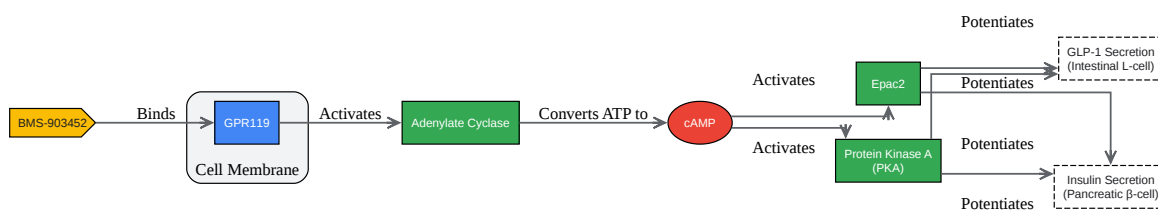
BMS-903452 is a potent and selective agonist of the G-protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes mellitus.^{[1][2][3]} Developed by Bristol-Myers Squibb, this compound has been investigated for its dual mechanism of action: stimulating glucose-dependent insulin release directly from pancreatic β -cells and promoting the secretion of the incretin hormone glucagon-like peptide-1 (GLP-1) from enteroendocrine cells in the gastrointestinal tract.^{[1][3][4]} This guide provides a comprehensive overview of the available preclinical and clinical data on the pharmacokinetics and pharmacodynamics of **BMS-903452**, presented for an audience of research and development professionals.

Mechanism of Action

BMS-903452 exerts its therapeutic effects by activating GPR119.^{[1][2][5]} This receptor is predominantly expressed on pancreatic β -cells and intestinal L-cells.^{[1][3]} The binding of **BMS-903452** to GPR119 is understood to initiate a signaling cascade that results in elevated intracellular levels of cyclic adenosine monophosphate (cAMP). This increase in cAMP leads to the potentiation of glucose-stimulated insulin secretion and the release of GLP-1, which in turn

further enhances insulin release, suppresses glucagon secretion, and slows gastric emptying.
[4]

Signaling Pathway of BMS-903452



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Caption: GPR119 signaling cascade initiated by **BMS-903452**.

Pharmacodynamics

The pharmacodynamic effects of **BMS-903452** have been characterized in both in vitro and in vivo models, demonstrating its potency and efficacy in modulating glucose homeostasis.

In Vitro Activity

Parameter	Value	Cell System
EC50	14 nM	Not Specified

Table 1: In Vitro Potency of **BMS-903452**.
[5]

In Vivo Efficacy (Preclinical)

Studies in rodent models of diabetes have demonstrated the glucose-lowering effects of **BMS-903452**.

Animal Model	Dose	Effect
db/db Mice	0.03 mg/kg/day	Reduced fasting blood glucose, increased insulin secretion.[3]
Sprague-Dawley Rats	Not Specified	Synergistic regulation of GLP-1 levels with a DPP-IV inhibitor. [3]
Rodent Model	Not Specified	30-40% reduction in glucose excursion during an Oral Glucose Tolerance Test (OGTT).[3]

Table 2: Preclinical In Vivo Pharmacodynamic Effects of **BMS-903452**.

Clinical Pharmacodynamics

A single ascending dose study in healthy human volunteers showed a trend toward increased total GLP-1 plasma levels.[1][3] However, another source indicates that no significant increase in plasma total GLP-1 was observed in the first 24 hours of treatment with doses ranging from 0.1 to 120 mg.[3]

Pharmacokinetics

Pharmacokinetic properties of **BMS-903452** have been evaluated in preclinical species and in a Phase 1 clinical trial.

Preclinical Pharmacokinetics

Detailed quantitative data from preclinical studies are not publicly available.

Clinical Pharmacokinetics

A Phase 1, single ascending dose study was conducted in healthy volunteers with doses ranging from 0.1 mg to 120 mg.[4]

Parameter	Value	Population
Exposure (AUC, Cmax)	Dose-proportional increase	Healthy Volunteers
Terminal Half-life (t1/2)	36 - 51 hours	Healthy Volunteers

Table 3: Human Pharmacokinetic Parameters of **BMS-903452**.[\[4\]](#)

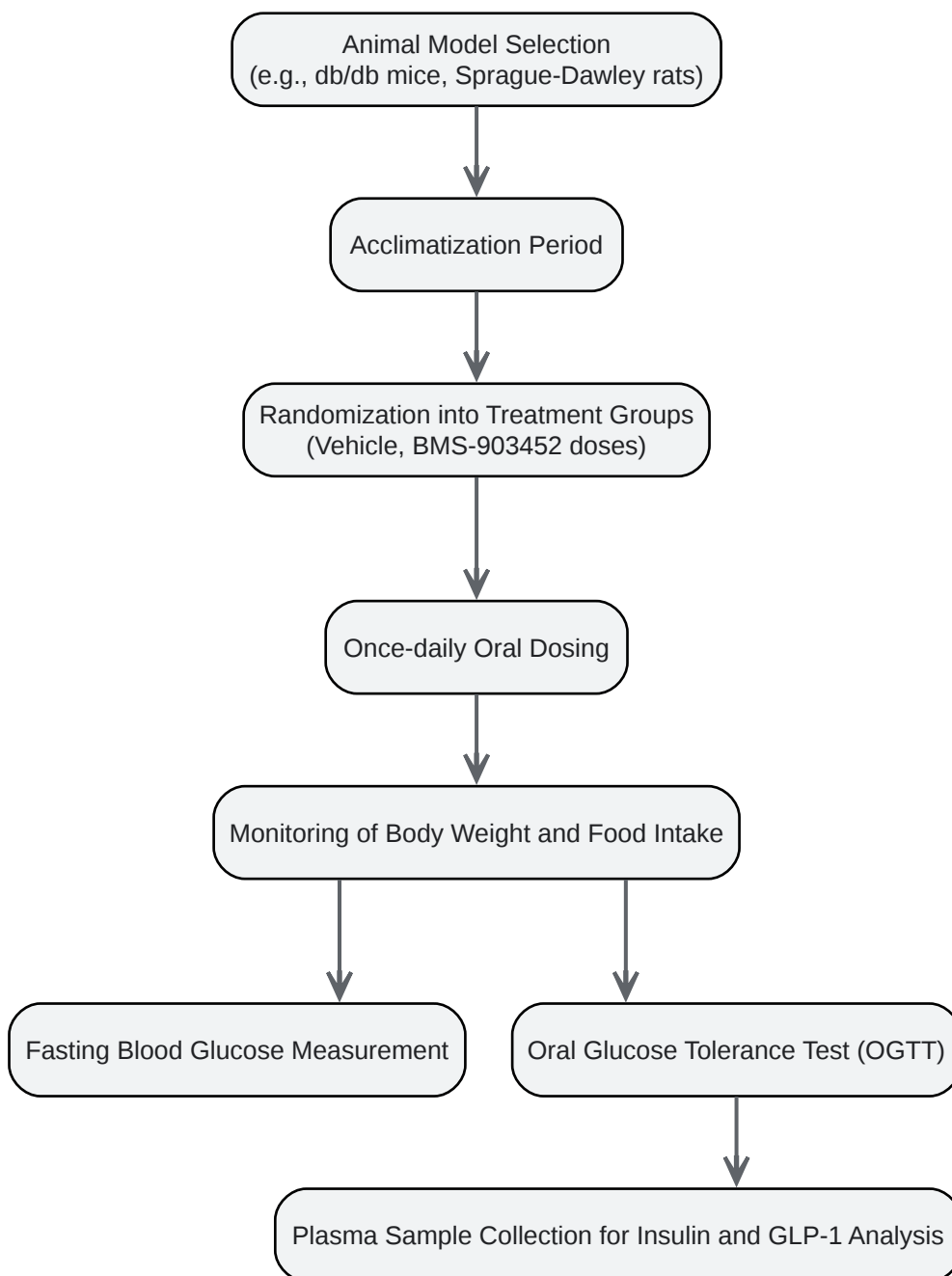
Experimental Protocols

While detailed, step-by-step protocols are proprietary to Bristol-Myers Squibb, the available literature provides an overview of the methodologies used in key studies.

In Vivo Efficacy Studies in Rodent Models

Objective: To assess the glucose-lowering effects and mechanism of action of **BMS-903452** in rodent models of type 2 diabetes.

General Workflow:



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Caption: Generalized workflow for preclinical in vivo efficacy studies.

Methodology Details:

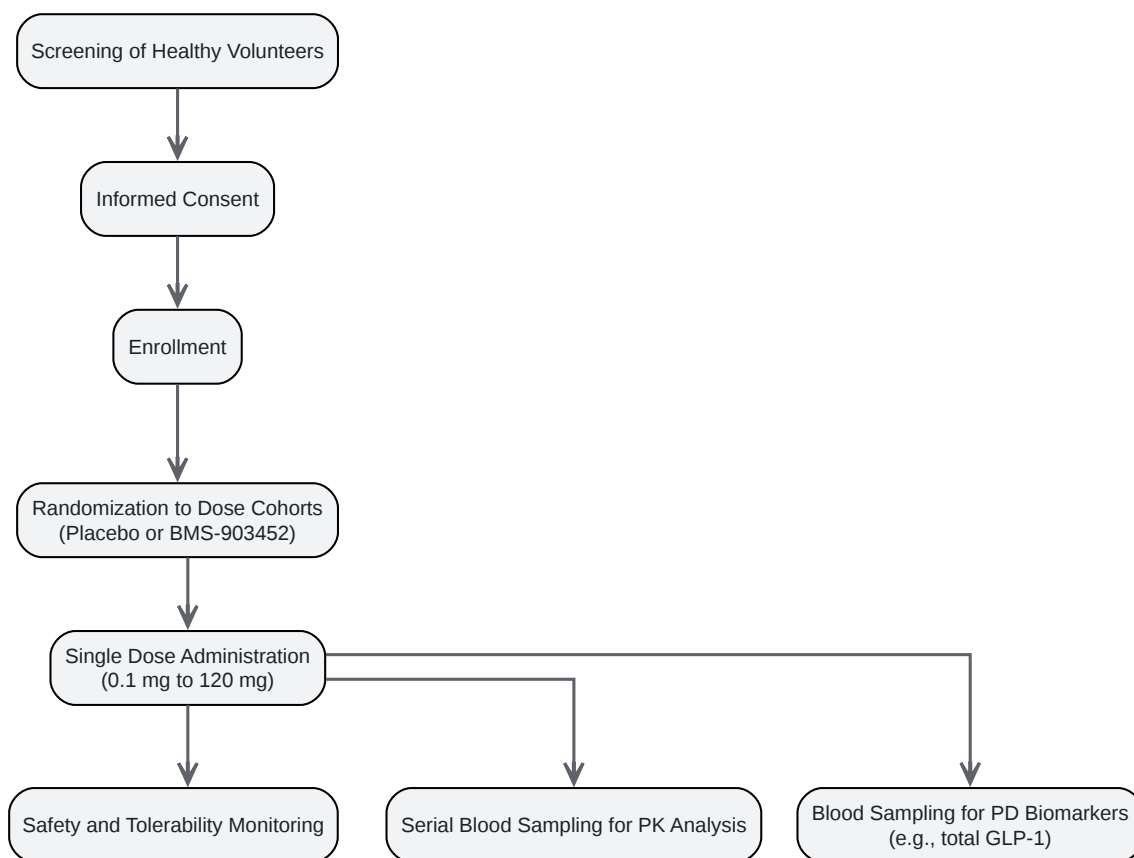
- Animal Models: 6-week-old db/db mice were used for chronic studies.[4] Sprague-Dawley rats were also utilized.[3]
- Dosing: Oral administration, once daily.[4]
- Assessments:
 - Oral Glucose Tolerance Test (oGTT): Performed to evaluate glucose excursion following an oral glucose challenge.[4]
 - Glycated Hemoglobin (HbA1c): Measured as a marker of long-term glycemic control.[4]
 - Fasting Blood Glucose and Insulin Levels: Measured to assess effects on baseline glucose homeostasis and insulin secretion.[3]
 - GLP-1 Levels: Plasma samples were analyzed to determine the effect on incretin secretion.[3]

Phase 1 Clinical Trial

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single ascending doses of **BMS-903452** in healthy volunteers.

Study Design: A randomized, double-blind, placebo-controlled, single ascending dose (SAD) study.

General Workflow:



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Caption: Generalized workflow for a Phase 1 single ascending dose trial.

Methodology Details:

- Participants: Healthy volunteers.
- Dosing: Single oral doses escalated from 0.1 to 120 mg.[4] The initial doses were administered as solutions, with subsequent doses as spray-dried dispersion (SDD)

suspensions.[4]

- Pharmacokinetic Sampling: Serial blood samples were collected to determine plasma concentrations of **BMS-903452** over time.
- Pharmacodynamic Sampling: Blood samples were collected to measure plasma levels of total GLP-1.[1]
- Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms. The compound was reported to be safe and well-tolerated at all doses tested.[4]

Conclusion

BMS-903452 is a potent GPR119 agonist with a pharmacokinetic profile supportive of once-daily dosing, characterized by a long terminal half-life in humans.[4] Preclinical studies demonstrated its efficacy in improving glycemic control. While the compound was well-tolerated in early clinical trials, the translation of the robust preclinical effects, particularly on GLP-1 secretion, to the human setting appeared to be modest.[3] This technical guide summarizes the key publicly available data on the pharmacokinetics and pharmacodynamics of **BMS-903452**, providing a foundational understanding for researchers in the field of metabolic drug discovery. Further detailed information, particularly regarding quantitative preclinical PK/PD relationships and comprehensive clinical data, remains within the proprietary domain of the developing company.

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